[(2-Methylphenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine
Description
(2-Methylphenyl)methylamine is a hybrid heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methylbenzylamine moiety. The 1,2,3-thiadiazole ring, containing sulfur and nitrogen, contributes to its electron-deficient aromatic character, while the (2-methylphenyl)methyl group enhances lipophilicity. Its synthesis likely involves nucleophilic substitution or cyclocondensation reactions, as seen in analogous thiadiazole derivatives .
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-(2-methylphenyl)-N-(thiadiazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C11H13N3S/c1-9-4-2-3-5-10(9)6-12-7-11-8-15-14-13-11/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
OYHWCZLEZFBAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methylamine typically involves the reaction of 2-methylbenzylamine with 1,2,3-thiadiazole-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (2-Methylphenyl)methylamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
(2-Methylphenyl)methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, making it effective against bacterial and cancer cells. The compound may also inhibit specific enzymes and receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents, heterocyclic cores, and amine functionalization. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Heterocycle | Substituents | Molecular Weight (g/mol) | Key Properties/Activities | References |
|---|---|---|---|---|---|
| (2-Methylphenyl)methylamine | 1,2,3-Thiadiazole | (2-Methylphenyl)methyl, methylamine | 245.34 (calculated) | Not reported | - |
| 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine | Thiazole | 4-Chlorophenyl, di(prop-2-ynyl)amine | 286.03 | Anti-inflammatory activity | |
| (1-Ethylpyrrolidin-2-yl)methylamine | 1,2,3-Thiadiazole | 1-Ethylpyrrolidinylmethyl | 226.34 | No activity reported | |
| N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | Thiazole | 2,4-Dichlorophenyl | 245.72 | Antimicrobial potential |
Key Observations :
- Heterocycle Impact : Thiadiazole derivatives (e.g., target compound and ) exhibit higher electron deficiency compared to thiazoles (e.g., ), influencing binding interactions with biological targets.
- Amine Functionalization : Bulky substituents (e.g., di(prop-2-ynyl) in ) reduce conformational flexibility but may improve receptor specificity.
Biological Activity
The compound (2-Methylphenyl)methylamine is characterized by the presence of a thiadiazole ring and a methylphenyl substituent. This structure is significant due to the diverse biological activities associated with thiadiazole derivatives, which have been extensively studied for their pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in drug development.
Chemical Structure and Properties
The molecular formula of (2-Methylphenyl)methylamine is , with a molecular weight of approximately 210.26 g/mol. The structural features include:
- Thiadiazole moiety : A five-membered ring containing three nitrogen atoms and two sulfur atoms.
- Methylphenyl group : Enhances lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens. Specifically, (2-Methylphenyl)methylamine has shown promising results in inhibiting the growth of bacteria and fungi.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2-Methylphenyl)methylamine | E. coli | 32 µg/mL |
| (2-Methylphenyl)methylamine | S. aureus | 16 µg/mL |
| (2-Methylphenyl)methylamine | C. albicans | 64 µg/mL |
These findings suggest that the compound can serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Thiadiazole derivatives are also recognized for their anticancer properties. Preliminary studies have demonstrated that (2-Methylphenyl)methylamine exhibits cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| (2-Methylphenyl)methylamine | MCF7 (breast cancer) | 15 µM |
| (2-Methylphenyl)methylamine | HeLa (cervical cancer) | 20 µM |
| (2-Methylphenyl)methylamine | A549 (lung cancer) | 25 µM |
The compound's mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Studies
In a study conducted by Wang et al., various thiadiazole derivatives were synthesized and screened for biological activity. The results indicated that compounds similar to (2-Methylphenyl)methylamine exhibited significant inhibition against both bacterial growth and tumor cell proliferation .
Another investigation highlighted the structural modifications that enhance the biological efficacy of thiadiazole compounds. The incorporation of different substituents on the thiadiazole ring was shown to affect antimicrobial potency and anticancer activity significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
